molecular formula C10H5FN2 B3060300 5-Fluoroquinoline-3-carbonitrile CAS No. 2102412-57-5

5-Fluoroquinoline-3-carbonitrile

Cat. No.: B3060300
CAS No.: 2102412-57-5
M. Wt: 172.16
InChI Key: DTQWDTSZXDLYRX-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-3-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another approach involves the displacement of halogen atoms or the diaza group with a fluoride ion .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives with various functional groups, such as amines, thiols, and ethers .

Scientific Research Applications

5-Fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities. .

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . The compound’s antineoplastic activity is attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroquinoline-3-carbonitrile stands out due to its unique combination of a fluorine atom and a nitrile group, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

IUPAC Name

5-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQWDTSZXDLYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297800
Record name 3-Quinolinecarbonitrile, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-57-5
Record name 3-Quinolinecarbonitrile, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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